5-Bromo-2,3-dihydroimidazo[1,2-a]pyrazine

Medicinal chemistry Scaffold optimization Kinase inhibitor design

5-Bromo-2,3-dihydroimidazo[1,2-a]pyrazine (CAS 1449117-44-5) is structurally non-interchangeable with its fully aromatic analog (CAS 87597-26-0). The 2,3-dihydro saturation state fundamentally alters conformation, hydrogen-bonding capacity, and metabolic stability—substitution without experimental SAR revalidation risks assay failure and workflow disruption. The 5-bromo substituent provides a strategic handle for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions, enabling modular diversification for kinase inhibitor (Aurora, JNK, PI3K) and BET bromodomain inhibitor library synthesis. For NNRTI and PDE/beta-adrenergic lead optimization programs, this specific dihydro oxidation state is structurally essential. Specify CAS 1449117-44-5 in procurement to ensure supply chain integrity.

Molecular Formula C6H6BrN3
Molecular Weight 200.04 g/mol
CAS No. 1449117-44-5
Cat. No. B1378779
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2,3-dihydroimidazo[1,2-a]pyrazine
CAS1449117-44-5
Molecular FormulaC6H6BrN3
Molecular Weight200.04 g/mol
Structural Identifiers
SMILESC1CN2C(=CN=CC2=N1)Br
InChIInChI=1S/C6H6BrN3/c7-5-3-8-4-6-9-1-2-10(5)6/h3-4H,1-2H2
InChIKeyRIHNRLHPLKAZOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-2,3-dihydroimidazo[1,2-a]pyrazine (CAS 1449117-44-5): Core Scaffold Identification and Procurement Baseline


5-Bromo-2,3-dihydroimidazo[1,2-a]pyrazine (CAS 1449117-44-5) is a partially saturated, bromine-substituted imidazo[1,2-a]pyrazine heterocycle with molecular formula C6H6BrN3 and molecular weight 200.04 g/mol . The compound features a fused imidazole-pyrazine bicyclic core with bromine at the 5-position and a saturated 2,3-dihydro moiety that distinguishes it from its fully aromatic analog 5-bromoimidazo[1,2-a]pyrazine (CAS 87597-26-0; C6H4BrN3; MW 198.02) . This structural distinction confers differential physicochemical properties—including altered planarity, electronic distribution, and metabolic stability—that are relevant for medicinal chemistry applications where the imidazo[1,2-a]pyrazine scaffold serves as a privileged kinase inhibitor core .

5-Bromo-2,3-dihydroimidazo[1,2-a]pyrazine (CAS 1449117-44-5): Why Generic Class Substitution Is Inappropriate for Rigorous Research


Procurement substitution of 5-bromo-2,3-dihydroimidazo[1,2-a]pyrazine with alternative imidazo[1,2-a]pyrazine derivatives—including the fully aromatic 5-bromoimidazo[1,2-a]pyrazine (CAS 87597-26-0), 5-chloro analogs, or dihydro variants with alternative substitution patterns—cannot be performed without experimental revalidation of the entire downstream workflow. The 2,3-dihydro saturation state fundamentally alters the compound's conformation, hydrogen-bonding capacity, and susceptibility to oxidative metabolism relative to aromatic analogs [1]. The bromine substituent at the 5-position provides distinct reactivity for palladium-catalyzed cross-coupling and nucleophilic aromatic substitution compared to chloro or unsubstituted variants [2]. These structural features collectively determine the compound's suitability as a synthetic building block, its performance in structure-activity relationship (SAR) campaigns, and its behavior in biological assays—making direct substitution scientifically unsound without confirmatory data.

5-Bromo-2,3-dihydroimidazo[1,2-a]pyrazine (CAS 1449117-44-5): Comparative Evidence Analysis


Comparative Physicochemical and Structural Differentiation of 5-Bromo-2,3-dihydroimidazo[1,2-a]pyrazine from Aromatic Analogs

The 2,3-dihydro saturation of 5-bromo-2,3-dihydroimidazo[1,2-a]pyrazine (CAS 1449117-44-5) distinguishes it from the fully aromatic 5-bromoimidazo[1,2-a]pyrazine (CAS 87597-26-0). The saturated 2,3-bond introduces sp3 hybridization at C2 and C3, increasing conformational flexibility, reducing ring planarity, and altering hydrogen-bond donor/acceptor capacity compared to the planar aromatic analog. 13C NMR studies of related imidazo[1,2-a]pyrazine bromo derivatives demonstrate measurable chemical shift differences between aromatic and partially saturated variants, confirming the electronic environment distinction [1].

Medicinal chemistry Scaffold optimization Kinase inhibitor design

Comparative Scaffold Reactivity: 5-Bromo Position as a Strategic Cross-Coupling Handle in Imidazo[1,2-a]pyrazine Systems

The 5-bromo substituent on the imidazo[1,2-a]pyrazine scaffold serves as a strategic handle for palladium-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr) reactions, enabling modular derivatization in medicinal chemistry campaigns. Comparative studies of nucleophilic substitution on dibromoimidazo[1,2-a]pyrazine systems demonstrate differential reactivity between bromine positions, with the 5-position showing distinct electronic properties relative to alternative halogenation sites [1]. The 2,3-dihydro saturation of CAS 1449117-44-5 may further modulate the electronic environment at the 5-position relative to aromatic analogs, affecting cross-coupling efficiency. In BET bromodomain inhibitor optimization, imidazo[1,2-a]pyrazine scaffolds bearing bromine handles enabled iterative library synthesis culminating in lead compound 32 (UMB-32) with BRD4 Kd = 550 nM and cellular potency of 724 nM [2].

Synthetic chemistry Cross-coupling Scaffold diversification

Comparative Biological Potential: Class-Level Activity Profiles of Imidazo[1,2-a]pyrazine Scaffolds

The imidazo[1,2-a]pyrazine scaffold—including 5-bromo-substituted and dihydro variants—has been validated across multiple therapeutic target classes with quantifiable potency metrics. In BET bromodomain inhibition, imidazo[1,2-a]pyrazine-based lead compound 32 (UMB-32) binds BRD4 with Kd = 550 nM and demonstrates cellular potency of 724 nM in BRD4-dependent lines [1]. In antiviral applications, imidazo[1,2-a]pyrazine derivatives 4a and 5a exhibit anti-HIV-1 (IIIB) activity with EC50 values of 0.26 μM and 0.32 μM, respectively, comparable to reference drugs delavirdine (EC50 = 0.54 μM) and nevirapine (EC50 = 0.31 μM) [2]. The fully aromatic 5-bromoimidazo[1,2-a]pyrazine (CAS 87597-26-0) shows antibronchospastic activity with ED50 = 18.0 nM in guinea pig bronchospasm assays and ED50 = 0.29 nM in uterine smooth muscle assays . These class-level data establish the scaffold's biological relevance; the 2,3-dihydro saturation in CAS 1449117-44-5 may confer differential metabolic stability and target engagement kinetics.

Kinase inhibition Bromodomain inhibition Antiviral activity

5-Bromo-2,3-dihydroimidazo[1,2-a]pyrazine (CAS 1449117-44-5): Evidence-Supported Research and Procurement Application Scenarios


Medicinal Chemistry: Kinase Inhibitor and Epigenetic Probe Scaffold Development

5-Bromo-2,3-dihydroimidazo[1,2-a]pyrazine serves as a core building block for synthesizing kinase inhibitor libraries and epigenetic probes. The imidazo[1,2-a]pyrazine scaffold has been validated as a privileged structure in kinase inhibition, with demonstrated activity against Aurora kinases, JNKs, and PI3K [1]. In BET bromodomain inhibitor development, imidazo[1,2-a]pyrazine-based compounds achieved BRD4 Kd = 550 nM and cellular potency of 724 nM, with lead compound 32 co-crystallized at 1.56 Å resolution [2]. The 2,3-dihydro saturation may confer improved metabolic stability and reduced planarity relative to aromatic analogs, properties relevant for optimizing pharmacokinetic profiles in lead optimization. The 5-bromo substituent enables modular diversification via cross-coupling to explore SAR at the 5-position. [1][2]

Synthetic Chemistry: Modular Scaffold for Palladium-Catalyzed Diversification

The 5-bromo substituent of CAS 1449117-44-5 provides a strategic handle for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions, enabling systematic exploration of substituent effects in medicinal chemistry campaigns. 13C NMR studies confirm that bromine substituents on the imidazo[1,2-a]pyrazine scaffold undergo predictable nucleophilic substitution with distinct reactivity patterns depending on substitution position [1]. The 2,3-dihydro saturation may modulate electronic density at the 5-position, potentially affecting cross-coupling efficiency relative to aromatic analogs. This compound is well-suited for parallel library synthesis where modular diversification of a common core is required. [1]

Antiviral Drug Discovery: HIV-1 NNRTI Scaffold Development

The imidazo[1,2-a]pyrazine scaffold has demonstrated promising antiviral activity as a non-nucleoside reverse transcriptase inhibitor (NNRTI) core. Structure-guided optimization of imidazo[1,2-a]pyrazine derivatives yielded compounds 4a and 5a with anti-HIV-1 (IIIB) EC50 values of 0.26 μM and 0.32 μM, respectively, showing activity comparable to clinically relevant NNRTIs delavirdine (EC50 = 0.54 μM) and nevirapine (EC50 = 0.31 μM) [1]. Nine derivatives demonstrated RT inhibitory activity superior to nevirapine. The 2,3-dihydroimidazo[1,2-a]pyrazine core represents a structurally related scaffold that may be explored for developing novel NNRTIs with improved resistance profiles. [1]

Phosphodiesterase (PDE) and Adrenergic Receptor Pharmacology Research

The imidazo[1,2-a]pyrazine scaffold has established activity against phosphodiesterase (PDE) and beta-adrenergic receptors. The fully aromatic analog 5-bromoimidazo[1,2-a]pyrazine (CAS 87597-26-0) demonstrates antibronchospastic activity with ED50 = 18.0 nM in guinea pig bronchospasm assays and ED50 = 0.29 nM in uterine smooth muscle contraction assays [1]. The 2,3-dihydroimidazo[1,2-a]pyrazine core may offer differentiated pharmacological properties due to altered conformational flexibility and hydrogen-bonding capacity relative to the aromatic analog. The 5-bromo substituent provides a site for further derivatization to optimize PDE selectivity and beta-adrenergic receptor subtype specificity. [1]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Bromo-2,3-dihydroimidazo[1,2-a]pyrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.